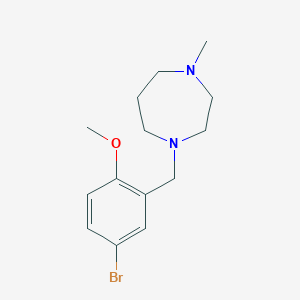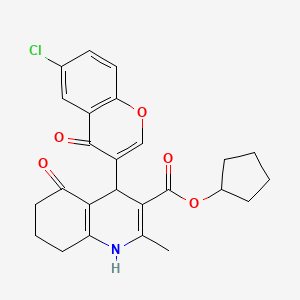![molecular formula C19H15F2N3O2 B5034262 N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B5034262.png)
N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide, also known as DPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a critical role in the production of reactive oxygen species (ROS) in cells. The ability of DPI to selectively inhibit NADPH oxidase has made it a valuable tool for investigating the role of ROS in various biological processes.
Mecanismo De Acción
N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide exerts its inhibitory effect on NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) binding site. This prevents the transfer of electrons to molecular oxygen, which is required for the production of ROS. By inhibiting NADPH oxidase, this compound reduces the levels of ROS in cells, which can have a range of biological effects.
Biochemical and Physiological Effects:
The reduction in ROS levels caused by this compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve endothelial function and reduce oxidative stress in animal models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide is its selectivity for NADPH oxidase. This allows researchers to specifically target this enzyme without affecting other ROS-producing enzymes. Additionally, this compound is relatively easy to use and has a well-established protocol for its application in cell culture experiments. However, one limitation of this compound is its potential to cause off-target effects at high concentrations. Therefore, careful dose optimization is required to ensure that the observed effects are specific to NADPH oxidase inhibition.
Direcciones Futuras
There are several future directions for research involving N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide. One area of interest is the role of ROS in aging and age-related diseases. This compound may be a valuable tool for investigating the mechanisms underlying these processes. Additionally, this compound could be used in combination with other drugs to enhance their therapeutic efficacy. Finally, further research is needed to fully understand the potential off-target effects of this compound and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide involves the reaction of 2,3-difluoro-4-methylphenol with 3-pyridinecarboxaldehyde, followed by the addition of isonicotinoyl chloride. The resulting compound is then subjected to a series of purification steps to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide has been widely used in scientific research to study the role of ROS in various biological processes. It has been shown to inhibit the production of ROS in various cell types, including neutrophils, macrophages, and endothelial cells. This compound has also been used to investigate the role of ROS in diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-12-4-5-15(17(21)16(12)20)26-19-14(3-2-8-23-19)11-24-18(25)13-6-9-22-10-7-13/h2-10H,11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNPQFBMJLBHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=CC=NC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6,7-trimethyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5034188.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5034194.png)
![(4-chlorobenzyl)[2-nitro-5-(1-piperidinyl)phenyl]amine](/img/structure/B5034203.png)
![5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034210.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5034223.png)
![3-chloro-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034237.png)

![2,4,6-tris[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine](/img/structure/B5034248.png)

![5-(2-fluorophenyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1,2,4-triazin-3-amine](/img/structure/B5034261.png)
![4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5034268.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5034272.png)
![1-cyclohexyl-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5034280.png)
